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The Dietary Regulation of Mouse Carboxylesterase 2 (mCes2): A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the molecular mechanisms governing the expression of mouse carboxylesterase 2 (mCes2) in response to dietary shifts. It covers the impact of high-fat diets and fasting, details the key signaling pathways involved, and offers comprehensive experimental protocols for studying this critical metabolic enzyme.

Introduction: mCes2 as a Key Node in Metabolic Homeostasis

Mouse carboxylesterase 2 (mCes2) belongs to a large superfamily of serine hydrolases responsible for the metabolism of a wide array of ester- and amide-bond-containing compounds. In mice, the Ces2 gene family is complex, with several homologous genes (e.g., Ces2a, Ces2c, Ces2e) exhibiting tissue-specific expression patterns. Functionally, mCes2 enzymes are potent hydrolases of endogenous lipids, including triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs).[1][2] This activity positions mCes2 as a critical regulator of lipid metabolism, particularly in the liver and intestine, where its expression is most abundant. [3][4]

Recent research has illuminated the protective role of mCes2 against metabolic diseases. Decreased hepatic mCes2 activity is a conserved feature in both human and mouse obesity and is linked to the progression of nonalcoholic fatty liver disease (NAFLD).[5] Conversely, enhancing mCes2 activity in the liver or intestine can reverse diet-induced hepatic steatosis,



improve glucose tolerance, and protect against obesity. Understanding the dietary and molecular factors that regulate mCes2 expression is therefore of significant interest for developing therapeutic strategies against metabolic syndrome.

Regulation of mCes2 Expression by Dietary Changes

The expression of mCes2 is highly responsive to the nutritional state of the organism, particularly the composition of the diet. High-fat diets are the most studied modulators, consistently leading to a down-regulation of key hepatic mCes2 isoforms.

Impact of High-Fat Diet (HFD)

Chronic consumption of a high-fat diet leads to a significant reduction in the expression of major mCes2 isoforms in the liver, contributing to the development of hepatic steatosis. This down-regulation disrupts the liver's ability to hydrolyze accumulated triglycerides, exacerbating lipid storage. In contrast, some intestinal isoforms may be upregulated as a compensatory mechanism.

Table 1: Summary of Quantitative Changes in Hepatic mCes2 Expression and Related Factors in Response to High-Fat Diet (HFD) in Mice



Gene/Protei n/Metabolit e	Diet Details	Duration	Tissue	Change in Expression/ Level	Reference
mCes2a mRNA	High-Fat Diet	-	Liver	Decreased	
mCes2c mRNA	High-Fat Diet	-	Liver	Decreased	
mCes2e mRNA	High-Fat Diet	-	Liver	Increased	
mCes1c mRNA	58 kcal% Fat	16 weeks	Liver	Decreased by ~20%	
HNF-4α Protein	High-Fat Diet	18 weeks	Liver	Decreased by ~30%	
Hepatic Triglycerides	High-Fat Diet	-	Liver	Robustly Increased (Reversed by CES2 Overexpressi on)	
Serum ALT	High-Fat Diet	-	Serum	Significantly Increased (Reversed by CES2 Overexpressi on)	

Impact of Fasting

The regulation of mCes2 expression in response to fasting is less clearly defined than its response to HFD. In the intestine, Ces2c protein levels do not appear to be under strict nutritional regulation, showing only insignificant changes between fasted and fed states. While fasting is known to induce widespread, tissue-specific metabolic remodeling, including the



activation of autophagy pathways in the liver, direct quantitative data on hepatic mCes2 mRNA or protein fold-changes during fasting are currently lacking in the reviewed literature.

Signaling Pathways Regulating mCes2 Expression

The expression of the mCes2 gene is controlled by a network of nuclear receptors and transcription factors that sense the metabolic state of the cell.

Core Transcriptional Activation by HNF-4 α

Hepatocyte Nuclear Factor 4α (HNF- 4α) is a master regulator of many hepatic genes and plays a pivotal role in the constitutive and tissue-specific transcription of mCes2. It directly binds to the mCes2 promoter to enhance its transcription. The reduction of HNF- 4α levels observed in diabetic and HFD-fed mice is a key mechanism behind the corresponding decrease in hepatic mCes2 expression.

Negative Regulation by FXR/SHP Axis

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, indirectly represses mCes2 expression. Activation of FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the transactivation ability of HNF-4α, leading to a down-regulation of mCes2 transcription. This pathway demonstrates a clear cross-talk between bile acid signaling and lipid metabolism via mCes2.

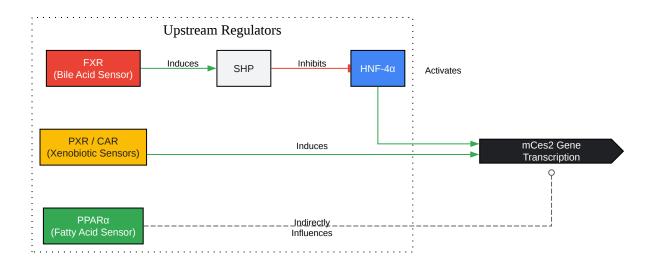
Regulation by PXR and CAR

In contrast to FXR, the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key sensors for xenobiotics, have been shown to induce the expression of Ces2 family members in both the liver and intestine. This suggests that mCes2 not only plays a role in endogenous lipid metabolism but is also part of a broader detoxification system.

Indirect Regulation by PPARα

Peroxisome Proliferator-Activated Receptor α (PPAR α) is a master regulator of fatty acid oxidation. While PPAR α activation leads to broad changes in the expression of lipid metabolism genes, direct binding to the mCes2 promoter has not been definitively established in the reviewed literature. It is plausible that PPAR α influences mCes2 expression indirectly through its global effects on the lipid environment of the hepatocyte.





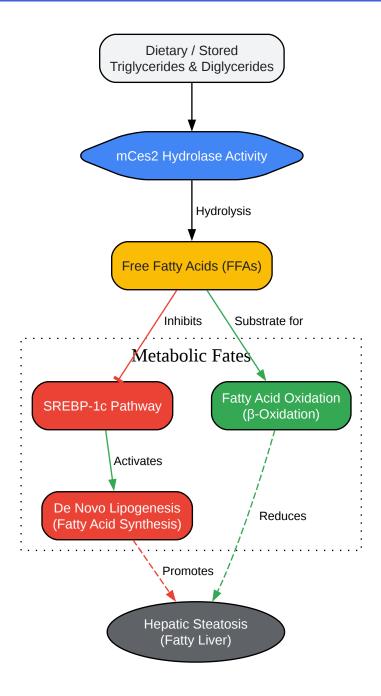
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Fig. 1: Transcriptional regulation of the mCes2 gene.

Downstream Metabolic Consequences of mCes2 Activity

The activity of the mCes2 enzyme directly impacts major lipid metabolic pathways in the liver, explaining its protective effect against steatosis. By hydrolyzing triglycerides and diglycerides, mCes2 increases the intracellular pool of free fatty acids. These fatty acids can then be shunted towards β-oxidation for energy production. Furthermore, the resulting lipid species are believed to inhibit the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. The dual effect of increasing fatty acid breakdown while simultaneously decreasing fatty acid synthesis provides a powerful mechanism for reducing hepatic lipid accumulation.





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Fig. 2: Downstream metabolic workflow of mCes2 activity.

Appendix: Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify mCes2 expression and activity.

Protocol: Quantification of mCes2 mRNA by RT-qPCR



This protocol details the measurement of relative mCes2 mRNA levels in mouse liver or intestinal tissue.

- Tissue Homogenization and RNA Extraction:
 - Homogenize 20-30 mg of frozen mouse tissue in 1 mL of TRIzol® reagent using a bead homogenizer.
 - Isolate total RNA according to the TRIzol® manufacturer's protocol.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Ensure A260/A280 ratio is ~2.0.
- DNase Treatment and cDNA Synthesis:
 - Treat 1 μg of total RNA with DNase I to remove any contaminating genomic DNA.
 - Synthesize first-strand cDNA using a reverse transcription kit (e.g., LunaScript™ RT SuperMix Kit) with oligo(dT) or random hexamer primers.
- Quantitative PCR (qPCR):
 - Prepare qPCR reactions in a 20 μL final volume using a SYBR Green-based master mix (e.g., Universal SYBR Green Supermix).
 - Use 5-10 ng of cDNA per reaction.
 - Use gene-specific primers for mCes2 isoforms (e.g., Ces2a, Ces2c) and a housekeeping gene (e.g., 36B4/Rplp0, Hprt) at a final concentration of 200-400 nM each.
 - Example Primer Source: Commercial pre-validated primers for mouse Ces2a (NM_133960) are available (e.g., OriGene, MP201729).
 - Run samples in triplicate on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
 - Include a melt curve analysis to ensure primer specificity.



Data Analysis:

 \circ Calculate relative mRNA expression using the $\Delta\Delta$ CT method, normalizing the expression of the target gene (mCes2) to the expression of the housekeeping gene.

Protocol: Quantification of mCes2 Protein by Western Blot

This protocol describes the detection and semi-quantification of mCes2 protein in tissue lysates.

Protein Extraction:

- Homogenize ~50 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer:

- Denature 20-40 μg of total protein per sample by boiling in Laemmli buffer.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by Ponceau S staining.

Immunoblotting:

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a primary antibody against mouse CES2 overnight at 4°C.



- Recommended Antibody: Goat Anti-Mouse Carboxylesterase 2/CES2 Polyclonal Antibody (e.g., R&D Systems, Cat# AF5280).
- Dilution: 1 μg/mL in blocking buffer.
- Wash the membrane 3x for 10 minutes each in TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Goat IgG) for 1 hour at room temperature.
- Wash the membrane 3x for 10 minutes each in TBST.
- · Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
 - The expected band for mCes2 is approximately 58-62 kDa.
 - Quantify band intensity using software like ImageJ. Normalize to a loading control protein (e.g., GAPDH, β-actin) detected on the same blot.

Protocol: Triglyceride Hydrolase (TGH) Activity Assay

This protocol measures the enzymatic activity of mCes2 in hydrolyzing triglycerides from tissue lysates.

- Substrate Preparation:
 - Prepare a substrate mix containing [3H]-labeled triolein, unlabeled triolein, and phosphatidylcholine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Emulsify the substrate by sonication.
 - Add fatty acid-free BSA to a final concentration of 1-5% to act as an acceptor for the released fatty acids.
- Enzyme Reaction:



- Add 50-100 μg of tissue lysate (protein) to the pre-warmed (37°C) substrate mix.
- Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.
- Stop the reaction by adding a stop solution (e.g., methanol/chloroform/heptane mixture) and heating to 75°C for 10 minutes.
- Extraction and Quantification of Released Fatty Acids:
 - Partition the lipids by adding an alkaline solution (e.g., potassium carbonate) and vortexing.
 - Centrifuge to separate the phases. The released [3H]-labeled fatty acids will be in the upper aqueous phase.
 - Measure the radioactivity of an aliquot of the aqueous phase using liquid scintillation counting.
 - Alternatively, for non-radioactive assays, measure the release of unlabeled free fatty acids using a commercial colorimetric kit (e.g., NEFA kit, Wako Chemicals).
- Data Analysis:
 - Calculate the specific activity as nmol of fatty acid released per hour per mg of protein.
 Run samples in triplicate and include a blank control (lysate added after the stop solution).
 A similar principle can be applied using labeled or unlabeled diglyceride and monoglyceride substrates to measure DG and MG hydrolase activity, respectively.

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